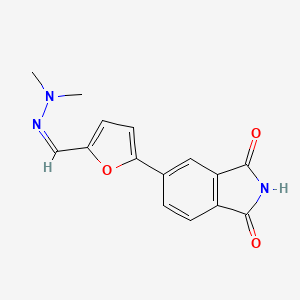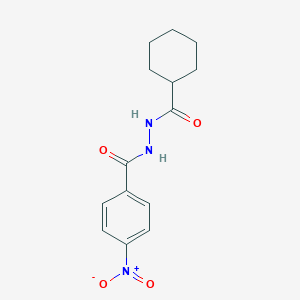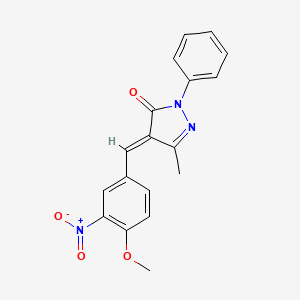
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone
Overview
Description
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone, also known as LCL161, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone binds to cIAP1/2, which are proteins that inhibit apoptosis and promote cell survival. By binding to cIAP1/2, this compound induces the degradation of these proteins, leading to the activation of the extrinsic pathway of apoptosis. This results in the induction of apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone is its high specificity for cIAP1/2, which reduces the likelihood of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
For the study of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone include further investigation of its potential therapeutic applications in cancer treatment, as well as its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the development of more soluble formulations of this compound may increase its utility in experimental settings.
Scientific Research Applications
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the extrinsic pathway of apoptosis through the binding of this compound to the cellular inhibitor of apoptosis protein 1 and 2 (cIAP1/2). In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18(2)16-8-10-4-6-13(21-10)9-3-5-11-12(7-9)15(20)17-14(11)19/h3-8H,1-2H3,(H,17,19,20)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVLEGTXOOQNF-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888910.png)
![5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3888913.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3888919.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3888925.png)


![2-chloro-5-{4-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3888935.png)
![N-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3888952.png)
![1-(3-{[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)ethanone](/img/structure/B3888956.png)
![benzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888974.png)
![isobutyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888975.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3888982.png)
![3-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888989.png)